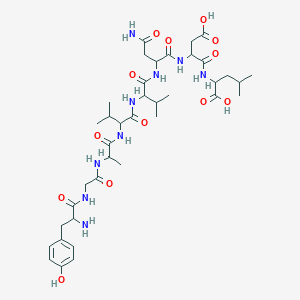![molecular formula C6H6N4O2 B173447 2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid CAS No. 197355-56-9](/img/structure/B173447.png)
2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid, also known as MPTC, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. MPTC is a potent inhibitor of the enzyme glycogen synthase kinase 3β (GSK-3β), which is involved in various signaling pathways and has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
Mechanism of Action
2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid acts as a potent and selective inhibitor of GSK-3β, which is involved in various signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting GSK-3β, 2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid can modulate these signaling pathways and exert neuroprotective and mood-regulating effects.
Biochemical and Physiological Effects:
2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of GSK-3β activity, the modulation of signaling pathways involved in cell proliferation, differentiation, and survival, and the regulation of mood-related behaviors in animal models. 2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid has also been shown to improve cognitive function in mice and to have neuroprotective effects in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid has several advantages for use in lab experiments, including its potency and selectivity as a GSK-3β inhibitor, its ability to modulate signaling pathways involved in cell proliferation, differentiation, and survival, and its potential applications in the field of medicinal chemistry. However, there are also limitations to the use of 2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for research on 2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid, including the development of more potent and selective GSK-3β inhibitors, the investigation of its potential applications in the treatment of other diseases, such as diabetes and cancer, and the exploration of its mechanism of action and potential side effects. Additionally, further research is needed to fully understand the potential applications of 2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid in the field of medicinal chemistry and to develop new drugs based on its structure and mechanism of action.
Synthesis Methods
2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid can be synthesized using a variety of methods, including the reaction of 2-methyl-5-nitropyrazole with hydrazine hydrate, followed by cyclization with ethyl chloroformate and subsequent hydrolysis. Another method involves the reaction of 2-methyl-5-aminopyrazole with thionyl chloride, followed by cyclization with hydrazine hydrate and subsequent acylation.
Scientific Research Applications
2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease and to improve cognitive function in mice. 2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid has also been investigated as a potential treatment for bipolar disorder, as it has been shown to regulate mood-related behaviors in animal models.
properties
CAS RN |
197355-56-9 |
|---|---|
Molecular Formula |
C6H6N4O2 |
Molecular Weight |
166.14 g/mol |
IUPAC Name |
2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid |
InChI |
InChI=1S/C6H6N4O2/c1-3-7-5-2-4(6(11)12)9-10(5)8-3/h2,9H,1H3,(H,11,12) |
InChI Key |
NCGRZICTRHTMHU-UHFFFAOYSA-N |
SMILES |
CC1=NN2C(=N1)C=C(N2)C(=O)O |
Canonical SMILES |
CC1=NN2C(=N1)C=C(N2)C(=O)O |
synonyms |
1H-Pyrazolo[1,5-b][1,2,4]triazole-6-carboxylicacid,2-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



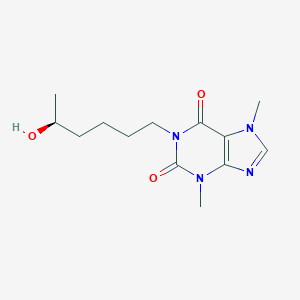

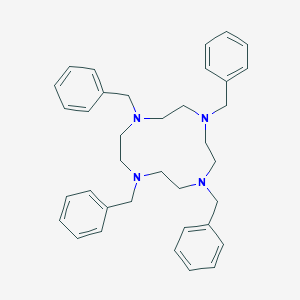

![1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]-](/img/structure/B173380.png)
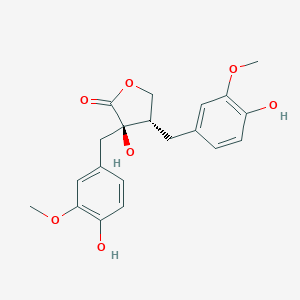
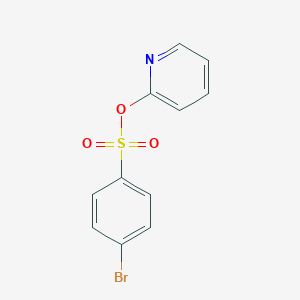
![Imidazo[1,2-a]pyrazin-3-amine](/img/structure/B173388.png)
![Ethanethioic acid, S-[1-(4,5-dihydro-2-thiazolyl)-3-azetidinyl] ester](/img/structure/B173389.png)
![(2Z)-4-[(1R,3aS,5S,14aS)-8-hydroxy-3,3,11,11-tetramethyl-13-(3-methylbut-2-en-1-yl)-7,15-dioxo-3a,4,5,7-tetrahydro-3H,11H-1,5-methanofuro[3,4-g]pyrano[3,2-b]xanthen-1-yl]-2-methylbut-2-enal](/img/structure/B173392.png)


